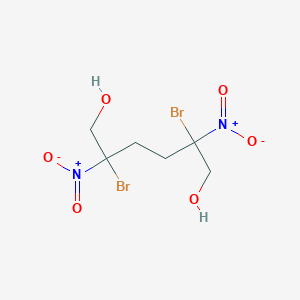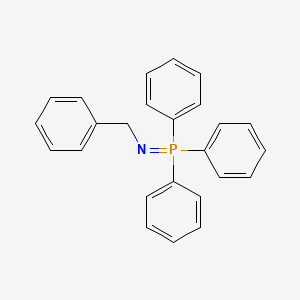
(1R)-1-(4-Iodophenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Iodophenyl)ethane-1,2-diol typically involves the iodination of a precursor compound, followed by the introduction of the ethane-1,2-diol group. One common method might include:
Iodination: Starting with a phenyl compound, an iodination reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Ethane-1,2-diol: The iodinated phenyl compound can then undergo a reaction with ethylene oxide or a similar reagent to introduce the ethane-1,2-diol group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-Iodophenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogenated phenyl compound.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated phenyl compounds.
Substitution: Formation of phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-(4-Iodophenyl)ethane-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study the effects of iodine-containing compounds on biological systems. Its diol group can also interact with various enzymes and proteins, making it useful in biochemical studies.
Medicine
Potential applications in medicine could include the development of new pharmaceuticals. The iodine atom can be used for radiolabeling, allowing for the tracking of the compound in biological systems.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Iodophenyl)ethane-1,2-diol would depend on its specific application. In general, the iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The diol group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(4-Bromophenyl)ethane-1,2-diol: Similar structure but with a bromine atom instead of iodine.
(1R)-1-(4-Chlorophenyl)ethane-1,2-diol: Similar structure but with a chlorine atom instead of iodine.
(1R)-1-(4-Fluorophenyl)ethane-1,2-diol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (1R)-1-(4-Iodophenyl)ethane-1,2-diol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.
Propiedades
Número CAS |
586417-79-0 |
|---|---|
Fórmula molecular |
C8H9IO2 |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
(1R)-1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 |
Clave InChI |
ZNNCSCNNQXKILF-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](CO)O)I |
SMILES canónico |
C1=CC(=CC=C1C(CO)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


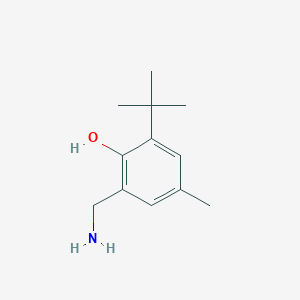
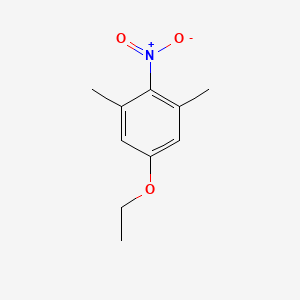

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
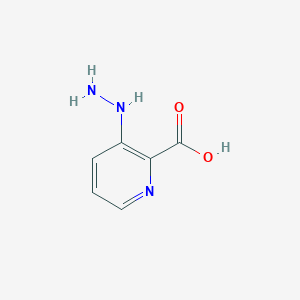
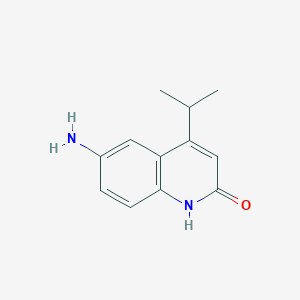
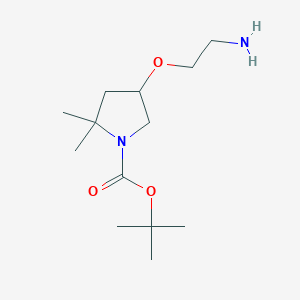
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
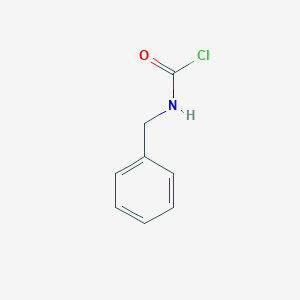
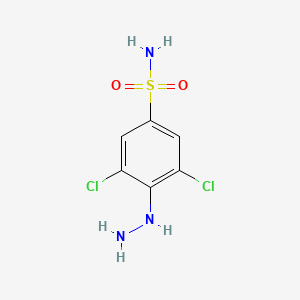
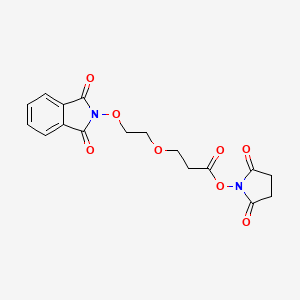
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
